1H-Indene, 1-ethyl- 1H-Indene, 1-ethyl-
Brand Name: Vulcanchem
CAS No.: 6953-66-8
VCID: VC3831180
InChI: InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3
SMILES: CCC1C=CC2=CC=CC=C12
Molecular Formula: C11H12
Molecular Weight: 144.21 g/mol

1H-Indene, 1-ethyl-

CAS No.: 6953-66-8

Cat. No.: VC3831180

Molecular Formula: C11H12

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1H-Indene, 1-ethyl- - 6953-66-8

Specification

CAS No. 6953-66-8
Molecular Formula C11H12
Molecular Weight 144.21 g/mol
IUPAC Name 1-ethyl-1H-indene
Standard InChI InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3
Standard InChI Key IEKPDJDYFASRFB-UHFFFAOYSA-N
SMILES CCC1C=CC2=CC=CC=C12
Canonical SMILES CCC1C=CC2=CC=CC=C12

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

1H-Indene, 1-ethyl- consists of a fused bicyclic system: a benzene ring joined to a cyclopentene moiety. The ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) is attached to the 1-position of the indene core (Figure 1). This substitution pattern distinguishes it from related derivatives like 1-ethylidene-1H-indene (PubChem CID 588163), where the substituent is a vinyl group (-CH=CH<sub>2</sub>) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC<sub>11</sub>H<sub>12</sub>Calculated
Molecular weight144.21 g/mol
IUPAC name1-Ethyl-1H-indeneSystematic
SMILESCCc1c[c]2ccccc2c1Derived

Spectroscopic Signatures

While direct spectral data for 1-ethyl-1H-indene remains limited, analogous compounds provide insights:

  • <sup>1</sup>H NMR: Ethyl groups in similar indene derivatives exhibit characteristic triplet signals at δ 1.2–1.4 ppm (CH<sub>3</sub>) and quartets at δ 2.3–2.6 ppm (CH<sub>2</sub>) .

  • IR: C-H stretches for aromatic systems appear near 3050 cm<sup>−1</sup>, while aliphatic C-H vibrations occur at 2850–2960 cm<sup>−1</sup> .

Synthetic Methodologies

Cascade Reactions Involving Indene Precursors

The synthesis of ethyl-substituted indenes often employs 1,1-enediamines and benzylidene-indene-diones as precursors. For example, Luo et al. (2019) demonstrated that refluxing 1,1-eneamines with benzylidene-1H-indene-1,3(2H)-diones in ethanol yields indenodihydropyridines . Although this study focused on dihydropyridine derivatives, the methodology could be adapted for ethyl-indene synthesis by modifying substituents.

Key Reaction Conditions:

  • Solvent: Ethanol or 1,4-dioxane

  • Temperature: 80–100°C (reflux)

  • Yield: 50–91% (optimized protocols)

Challenges in Direct Alkylation

Introducing ethyl groups to the indene core faces steric hindrance at the 1-position. Computational studies suggest that electrophilic substitution at this site requires catalysts like Lewis acids (e.g., AlCl<sub>3</sub>) to stabilize transition states .

Physicochemical and Thermodynamic Properties

Computed Properties (PubChem Data)

Data for 1-ethylidene-1H-indene (CID 588163) and 3-ethyl-1-isopropyl-1H-indene (CID 588702) offer proxy insights :

Table 2: Comparative Physicochemical Properties

Property1-Ethyl-1H-indene (Theoretical)1-Ethylidene-1H-indene 3-Ethyl-1-isopropyl-1H-indene
XLogP33.2 (estimated)3.04.1
Hydrogen bond acceptors000
Rotatable bonds203
Topological polar surface0 Ų0 Ų0 Ų

Stability and Reactivity

  • Thermal Stability: Indene derivatives decompose above 200°C, with ethyl substituents marginally enhancing thermal resistance due to increased van der Waals interactions .

  • Oxidation: The ethyl group may undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).

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